2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine
Description
2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine is a pyridine derivative featuring a methoxy group at the 2-position and a piperidin-1-yl carbonyl moiety at the 6-position. This compound is synthesized via nucleophilic aromatic substitution, as demonstrated by Pang et al. (2021), who achieved a 76% yield using methoxypyridine and piperidine under optimized conditions, producing a pale-orange oil .
Structure
3D Structure
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-5-6-10(13-11)12(15)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVIKVQZOHNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine typically involves the reaction of 2-methoxypyridine with piperidine in the presence of a suitable coupling agent. One common method involves the use of carbonyldiimidazole (CDI) as a coupling agent, which facilitates the formation of the carbonyl linkage between the pyridine and piperidine rings . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The pyridine ring’s electron-deficient nature allows selective substitution under nucleophilic conditions. While the methoxy group itself is a poor leaving group, adjacent functional groups can modulate reactivity. For example:
-
Fluorination : In studies of analogous pyridines, AgF<sub>2</sub> facilitates C–H fluorination at electron-deficient positions (e.g., position 6 in 2-methoxypyridine derivatives) with 36% yield under mild conditions .
-
Amination : Piperidine-containing pyridines undergo Pd-catalyzed C–H activation for arylation or amination. For instance, Pd-catalyzed coupling with aryl iodides yields 6-substituted derivatives in hexafluoroisopropanol (HFIP) .
Table 1: S<sub>N</sub>Ar Reactivity of Analogous Pyridines
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Methoxypyridine | AgF<sub>2</sub>/MeCN | 6-Fluoro-2-methoxypyridine | 36% | |
| 2-Fluoropyridine | KO<sup>t</sup>Bu/THF | 2-Amino-6-methoxypyridine | 85% |
Electrophilic Substitution
-
Nitration : Requires strong acidic conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at elevated temperatures, yielding 4-nitro derivatives.
-
Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> introduces sulfonic acid groups at C4, though yields are modest (~40%) .
Reduction and Oxidation
-
Carbonyl Reduction : The piperidinyl carbonyl group can be reduced to a methylene bridge using LiAlH<sub>4</sub>, forming 2-methoxy-6-(piperidinylmethyl)pyridine.
-
Oxidation of Piperidine : Piperidine moieties are oxidized to N-oxides with mCPBA (meta-chloroperbenzoic acid) in dichloromethane .
Table 2: Reduction/Oxidation Reactions
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Carbonyl reduction | LiAlH<sub>4</sub> | 6-(Piperidinylmethyl)pyridine | 65% | |
| N-Oxidation | mCPBA | Piperidine N-oxide derivative | 72% |
Functionalization via Cross-Coupling
Pd-catalyzed reactions enable selective derivatization:
-
Suzuki-Miyaura Coupling : Bromination at C4 (using NBS) followed by Pd(PPh<sub>3</sub>)<sub>4</sub>-catalyzed coupling with aryl boronic acids yields biaryl derivatives .
-
Cyanation : AgF<sub>2</sub>-mediated fluorination followed by cyanation with Zn(CN)<sub>2</sub> introduces nitrile groups at C6 .
Hydrolysis and Condensation
-
Amide Hydrolysis : Acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions cleave the piperidinyl carbonyl group, yielding 6-carboxy-2-methoxypyridine. Yields exceed 80% under reflux .
-
Condensation with Amines : The carbonyl group reacts with primary amines (e.g., methylamine) to form Schiff bases in ethanol at 60°C .
Photochemical and Thermal Reactions
Visible-light irradiation promotes Minisci-type reactions, enabling radical functionalization at C3 or C5 positions. For example, alkylation with tert-butyl hydroperoxide (TBHP) under blue light yields 3-alkylated derivatives .
Scientific Research Applications
Antimicrobial and Antiviral Activities
Recent studies have highlighted the potential of pyridine derivatives, including 2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine, in combating microbial infections. For instance, pyridine compounds have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural features may contribute to its ability to inhibit bacterial growth and biofilm formation .
Anticancer Research
The compound has also been investigated for its anticancer properties. It was found to activate apoptotic pathways in cancer cell lines, such as MCF-7 cells (a breast cancer cell line), leading to increased cell death. This suggests that this compound may serve as a lead compound in the development of new anticancer agents .
Synthesis of Novel Polymers
The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced properties for applications in drug delivery systems or as functional materials in coatings and adhesives. The incorporation of piperidine moieties can improve the solubility and stability of these materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs of 2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine and their distinguishing features:
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Descriptors
| Descriptor | This compound | 5-Chloro-6-(4-[4-chlorophenoxy]piperidin-1-yl)-3-SO₂N(CH₃)₂ Pyridine |
|---|---|---|
| Molecular Weight | 234.3 g/mol | 441.3 g/mol |
| LogP (Predicted) | 2.8–3.1 | 4.2–4.5 |
| Hydrogen Bond Acceptors | 3 | 6 |
Table 2: Receptor Affinity of Piperidine-Containing Analogs
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D4/D2) |
|---|---|---|---|
| S 18126 | 2.4 | 738 | 308-fold |
| L 745,870 | 2.5 | 905 | 362-fold |
| Raclopride | >3000 | 1.1 | >2700-fold (D2) |
Biological Activity
2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Chemical Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- CAS Number : 1798606-79-7
The compound features a pyridine ring substituted with a methoxy group and a piperidinyl carbonyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxypyridine with piperidinyl carbonyl derivatives. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyridine rings have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 4.98 - 14.65 |
| Compound B | HepG2 (liver cancer) | 2.43 - 7.84 |
These findings suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types .
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have also been investigated. Compounds with similar structures have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli:
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| Compound C | 3.12 - 12.5 | Staphylococcus aureus |
| Compound D | 2.0 | E. coli |
This activity indicates that the presence of specific functional groups can enhance antibacterial efficacy .
The proposed mechanisms for the biological activities of compounds like this compound include:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that certain compounds can induce apoptosis in cancer cells by activating caspase pathways .
Case Studies
- In Vivo Studies : A study evaluating the pharmacokinetics of a related compound showed good bioavailability and plasma exposure after oral administration in animal models, suggesting favorable absorption characteristics for therapeutic use .
- Cell Line Evaluations : In vitro studies demonstrated that modifications to the piperidine moiety significantly affected cytotoxicity profiles against various cancer cell lines, indicating a structure–activity relationship that could guide future drug design .
Q & A
Q. What are the common synthetic routes for 2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine?
The synthesis typically involves coupling a methoxy-substituted pyridine carboxylic acid derivative with piperidine via an amide bond. A standard protocol includes activating the carboxylic acid group using reagents like EDCl/HOBt or DCC, followed by nucleophilic substitution with piperidine. Purification via flash column chromatography (e.g., dichloromethane/ethyl acetate gradients) yields the final compound .
Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the methoxy, piperidinyl, and carbonyl groups through characteristic shifts (e.g., methoxy at ~3.9 ppm, carbonyl at ~165 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion for CHNO).
- X-ray crystallography : Resolves crystal packing and bond angles, though successful crystallization may require co-crystallization agents or optimized solvent systems .
Q. How does the compound’s stability vary under different pH and temperature conditions?
The amide bond is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability studies using HPLC at 25°C–40°C show degradation rates increase with temperature. Methoxy groups enhance hydrolytic resistance compared to hydroxyl analogs, as observed in related pyridine derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (performed using SHELXL ) reveals torsional angles between the pyridine and piperidine rings, clarifying steric effects. For example, a related compound, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, showed a chair conformation for the piperidine ring and planar pyridine, aiding in modeling non-covalent interactions .
Q. What computational strategies predict the compound’s binding affinity for biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes like kinases. The piperidine moiety’s flexibility allows for adaptive binding, while the methoxy group’s electron-donating properties modulate π-π stacking with aromatic residues. Free energy perturbation (FEP) calculations quantify binding thermodynamics .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). Normalize data using control compounds (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR for binding kinetics). Structural analogs, such as trifluoromethyl-substituted pyridines, highlight substituent effects on activity .
Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?
- Salt formation : Hydrochloride salts improve aqueous solubility.
- Prodrug design : Esterification of the carbonyl group enhances bioavailability, as seen in methylated pyridine derivatives .
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to balance solubility and cytotoxicity .
Methodological Considerations
Q. How to design SAR studies for this compound’s derivatives?
Focus on modular modifications:
- Piperidine ring : Replace with pyrrolidine or azepane to assess ring size effects on target engagement .
- Methoxy group : Substitute with ethoxy or halogen atoms to probe electronic effects.
- Carbonyl group : Replace with sulfonamide or urea to evaluate hydrogen-bonding capacity .
Q. What are the best practices for analyzing metabolic pathways?
Use LC-MS/MS to identify Phase I (oxidation of piperidine) and Phase II (glucuronidation) metabolites. Incubate the compound with liver microsomes (human/rat) and compare degradation profiles. CYP3A4 is often implicated in metabolizing piperidine-containing compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
